![molecular formula C17H15ClN4O4S B468499 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide CAS No. 791791-44-1](/img/structure/B468499.png)
4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide
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Description
This compound is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been synthesized and evaluated for its potential as a human carbonic anhydrase inhibitor .
Synthesis Analysis
The synthesis of this compound involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . The compound was found to be a white solid with a yield of 2.35g .Molecular Structure Analysis
The molecular structure of this compound includes a 5-methyl-isoxazol-3-yl group and a 3-chloro-phenyl-ureido group attached to a benzenesulfonamide core .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reaction of terminal alkynes with n-BuLi and then aldehydes, followed by the treatment with molecular iodine and subsequently with hydroxylamine, is a key step in the synthesis .Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 238-240°C .Future Directions
The compound has shown potential as a human carbonic anhydrase inhibitor, but its inhibitory potential towards all investigated isoforms was found to be quite weak . Therefore, future research could focus on improving the inhibitory potential of this compound or developing selective inhibitors incorporating secondary sulfonamide functionalities .
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O4S/c1-11-9-16(21-26-11)22-27(24,25)15-7-5-13(6-8-15)19-17(23)20-14-4-2-3-12(18)10-14/h2-10H,1H3,(H,21,22)(H2,19,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSVUQDRSPSFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide |
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